5,6,7,8-Tetrahydroquinolin-5-ol

Übersicht

Beschreibung

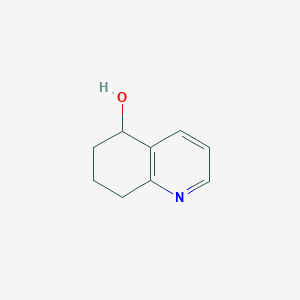

5,6,7,8-Tetrahydroquinolin-5-ol is an organic compound with the molecular formula C9H11NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a hydroxyl group attached to the quinoline ring, making it a valuable intermediate in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroquinolin-5-ol typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This reaction yields 5,6,7,8-Tetrahydroquinoline, which can then be hydroxylated to form this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, using advanced catalytic systems and reaction conditions to ensure efficient conversion of quinoline derivatives to the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

5,6,7,8-Tetrahydroquinolin-5-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinolinone derivatives.

Reduction: The compound can be further reduced to form fully saturated quinoline derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or alkyl halides for alkylation.

Major Products Formed

Oxidation: Quinolinone derivatives.

Reduction: Fully saturated quinoline derivatives.

Substitution: Halogenated or alkylated quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : 5,6,7,8-Tetrahydroquinolin-5-ol serves as a versatile building block in organic synthesis. It is employed in the creation of more complex heterocyclic compounds which have applications in various chemical industries .

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways .

- Anticancer Properties : Numerous studies have demonstrated that derivatives of this compound possess cytotoxic effects against different cancer cell lines. For instance, a library of derivatives was synthesized and tested for antiproliferative activity, revealing that specific compounds significantly inhibited cancer cell growth through mechanisms involving oxidative stress .

Medicine

- Therapeutic Potential : The compound is being explored for its potential therapeutic effects in drug development. It has shown promise in targeting specific biological pathways related to cancer and inflammation .

- Anti-inflammatory Effects : Studies have reported that tetrahydroquinoline derivatives can inhibit pro-inflammatory cytokines and pathways, suggesting their potential use in treating inflammatory diseases .

Study on Antiproliferative Activity

A comprehensive study synthesized a library of 2-methyl-5,6,7,8-tetrahydroquinoline derivatives. The results indicated that specific compounds exhibited significant antiproliferative activity across multiple cancer cell lines. These compounds induced apoptosis through oxidative stress mechanisms .

Metal Complex Formation

Research has also explored the formation of metal complexes with tetrahydroquinoline derivatives. For example, iron(II) complexes demonstrated enhanced biological activities compared to their parent compounds. This highlights the potential for developing new therapeutic agents based on these complexes .

Summary Table of Biological Activities

Wirkmechanismus

The mechanism of action of 5,6,7,8-Tetrahydroquinolin-5-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce oxidative stress in cancer cells by disrupting the balance of reactive oxygen species (ROS), leading to cell death. This compound can also interact with various enzymes and receptors, modulating their activity and affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5,6,7,8-Tetrahydroquinoline: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

Quinoline: The parent compound, which is fully aromatic and lacks the tetrahydro structure.

8-Hydroxyquinoline: Contains a hydroxyl group at a different position, leading to different chemical and biological properties.

Uniqueness

5,6,7,8-Tetrahydroquinolin-5-ol is unique due to its specific structure, which combines the tetrahydroquinoline core with a hydroxyl group. This combination imparts distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Biologische Aktivität

5,6,7,8-Tetrahydroquinolin-5-ol (THQ) is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological mechanisms, pharmacological effects, and potential therapeutic applications of THQ, supported by various research findings and case studies.

Primary Targets

The primary biological target of THQ is the modulation of intracellular levels of reactive oxygen species (ROS), particularly in colorectal cancer (CRC) cells. Research indicates that THQ induces cellular stress through ROS generation, which plays a crucial role in inhibiting cancer cell growth and proliferation .

Biochemical Pathways

THQ primarily affects the PI3K/AKT/mTOR signaling pathway. This pathway is integral to cell survival and proliferation; thus, its deregulation by THQ leads to significant antiproliferative effects in cancer cells.

Pharmacokinetics

THQ's pharmacokinetic properties suggest good bioavailability due to its favorable lipophilicity and water solubility. This characteristic enhances its potential for therapeutic use, particularly in formulations targeting specific diseases like cancer.

Anticancer Activity

Research has demonstrated that THQ exhibits potent anticancer properties. In vitro studies have shown that it can significantly suppress the growth of CRC cells by inducing oxidative stress and promoting autophagy. For instance, a derivative of THQ was found to inhibit colony formation and migration of HCT-116 cells (a CRC cell line), indicating its potential as a lead compound for drug development against CRC .

Neuroprotective Effects

THQ and its derivatives have been evaluated for their neuroprotective activities. They have shown promise in reversing memory impairment in animal models, suggesting potential applications in treating cognitive disorders such as Alzheimer's disease. Specifically, some derivatives function as acetylcholinesterase inhibitors, which are critical in enhancing cholinergic transmission.

Gastroprotective Properties

Several studies have indicated that THQ derivatives possess gastroprotective effects. They have been shown to inhibit basal gastric secretion and protect against gastric erosions in animal models. The mechanisms behind these effects are attributed to the presence of specific functional groups within the compound that interact with gastric tissues.

Case Studies

-

Colorectal Cancer Inhibition

A study synthesized various tetrahydroquinolinone derivatives, including THQ analogs, which exhibited significant antiproliferative activity at micromolar concentrations against CRC cell lines. The study emphasized the importance of ROS in mediating these effects and suggested further exploration of these compounds for therapeutic applications . -

Cognitive Enhancement

In an experimental model involving scopolamine-induced memory impairment, THQ derivatives were administered, resulting in notable improvements in memory performance compared to control groups. This suggests a potential role for THQ in cognitive enhancement therapies. -

Gastric Ulcer Prevention

Research involving animal models demonstrated that THQ derivatives effectively reduced gastric erosions induced by ethanol exposure. The protective mechanism was linked to the modulation of gastric secretions and enhancement of mucosal defense mechanisms.

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

5,6,7,8-tetrahydroquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h2-3,6,9,11H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LANQCUHPUQHIAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)N=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404726 | |

| Record name | 5,6,7,8-tetrahydroquinolin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194151-99-0 | |

| Record name | 5,6,7,8-tetrahydroquinolin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.